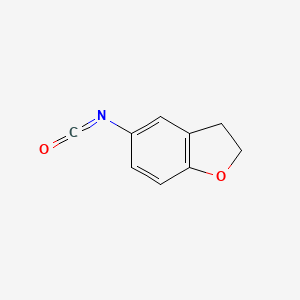

5-Isocyanato-2,3-dihydro-1-benzofuran

Beschreibung

Significance of Dihydrobenzofuran Scaffolds in Chemical Research

Dihydrobenzofuran scaffolds are privileged structures in medicinal chemistry and natural product synthesis. nih.gov These bicyclic systems, consisting of a fused benzene (B151609) and dihydrofuran ring, are found in a multitude of biologically active compounds. nih.gov The structural rigidity and three-dimensional nature of the dihydrobenzofuran core make it an attractive framework for the design of therapeutic agents that can interact with high specificity with biological targets. nih.gov

The scope of biological activities associated with dihydrobenzofuran derivatives is vast, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govnih.gov For instance, certain derivatives have been investigated as potent antioxidants, with the dihydrobenzofuran structure contributing to their radical scavenging capabilities. nih.gov The presence of this scaffold in numerous natural products further underscores its importance in chemical research, providing inspiration for the development of novel synthetic methodologies and the exploration of new biological applications. nih.gov

Below is a table summarizing the properties of 5-Isocyanato-2,3-dihydro-1-benzofuran:

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Boiling Point | 280.5°C |

| Density | 1.251 g/cm³ |

| CAS Number | 215162-92-8 |

Role of the Isocyanate Functionality in Chemical Synthesis

The isocyanate group (-N=C=O) is a highly electrophilic functional group, making it a valuable tool in organic synthesis. nih.gov Its reactivity towards a wide range of nucleophiles, including alcohols, amines, and thiols, allows for the efficient formation of stable covalent bonds, leading to the synthesis of ureas, carbamates, and thiocarbamates, respectively. nih.govasianpubs.orgwikipedia.org This reactivity is central to the utility of this compound as a synthetic intermediate.

The formation of urea (B33335) and carbamate (B1207046) linkages is particularly significant in medicinal chemistry, as these functional groups are prevalent in many drug molecules. nih.gov They can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. nih.gov The ability to readily introduce these functionalities via an isocyanate intermediate provides a straightforward strategy for the derivatization of complex molecules and the generation of libraries of compounds for biological screening. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-isocyanato-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIKTAFMGLVRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379851 | |

| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215162-92-8 | |

| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215162-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspective of Benzofuran Chemistry and Its Evolution in Synthetic Methodology

The study of benzofuran (B130515) chemistry has a rich history, with the first synthesis of the parent benzofuran molecule dating back to the late 19th century. Early methods for the construction of the benzofuran ring system were often harsh and limited in scope. However, the 20th and 21st centuries have witnessed a dramatic evolution in synthetic methodologies, driven by the discovery of new reagents and catalytic systems.

The development of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, has revolutionized the synthesis of substituted benzofurans. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, providing access to a wide range of functionalized benzofuran derivatives with high levels of control over regioselectivity and stereoselectivity.

More recently, there has been a growing interest in the development of more sustainable and atom-economical approaches to benzofuran synthesis. This has led to the exploration of C-H activation and functionalization strategies, which avoid the need for pre-functionalized starting materials. Furthermore, the use of photoredox catalysis and other green chemistry approaches is becoming increasingly prevalent in the synthesis of these important heterocyclic compounds.

Current Research Landscape and Emerging Trends for Isocyanate Functionalized Dihydrobenzofurans

Strategies for Constructing the 2,3-Dihydro-1-benzofuran Core

The formation of the 2,3-dihydro-1-benzofuran skeleton is a key objective, and numerous strategies have been developed to achieve this. These methods can be broadly categorized into cyclization and annulation reactions, often employing various catalytic systems to enhance efficiency and selectivity.

Cyclization Reactions in Dihydrobenzofuran Synthesis

Intramolecular cyclization is a predominant strategy for forming the dihydrofuran ring fused to the benzene (B151609) core. These reactions involve the formation of a crucial oxygen-carbon bond to close the five-membered ring.

Base-promoted cyclization represents a classical and effective method for synthesizing benzofuran (B130515) derivatives. nih.gov This approach often involves the intramolecular nucleophilic substitution of a suitably positioned leaving group by a phenoxide. For instance, o-alkynylphenols can undergo cyclization to form the corresponding benzofurans in the presence of a base like cesium carbonate in a solvent such as DMF. nih.gov This metal-free approach is advantageous as it avoids the use of expensive or sensitive reagents and is compatible with sensitive functional groups like the nitro group, which can be problematic under other conditions. nih.gov

The general applicability of this method is demonstrated by the cyclization of various substituted phenols, which proceed in good to excellent yields.

Table 1: Base-Promoted Cyclization of Substituted o-Alkynylphenols

| Entry | Phenol (B47542) Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-((3,3-dimethylbut-1-yn-1-yl)oxy)benzonitrile | 2-(tert-butyl)benzofuran | 86 |

| 2 | 1-chloro-2-((3,3-dimethylbut-1-yn-1-yl)oxy)-4-nitrobenzene | 2-(tert-butyl)-6-chloro-5-nitrobenzofuran | 76 |

| 3 | 4-((3,3-dimethylbut-1-yn-1-yl)oxy)-[1,1'-biphenyl]-3-carbonitrile | 2-(tert-butyl)-6-phenylbenzofuran | 88 |

| 4 | 2-((3,3-dimethylbut-1-yn-1-yl)oxy)-5-nitrobenzonitrile | 2-(tert-butyl)-5-nitrobenzofuran | 85 |

Data sourced from research on base-promoted cyclization of o-alkynylphenols. nih.gov

Acid-catalyzed cyclization provides another important route to the dihydrobenzofuran scaffold. These reactions typically proceed through the formation of an electrophilic intermediate that is subsequently attacked by the phenolic oxygen. For example, the cyclization of acetal (B89532) substrates can be catalyzed by polyphosphoric acid (PPA). wuxiapptec.com The mechanism involves protonation of the acetal under acidic conditions, followed by the elimination of methanol (B129727) to generate a reactive oxonium ion. The aromatic ring then acts as a nucleophile, attacking the oxonium ion to effect ring closure and, after a second elimination of methanol, form the benzofuran product. wuxiapptec.com The regioselectivity of this cyclization is a critical consideration and can be influenced by the electronic properties of the aromatic ring. wuxiapptec.com

Another approach involves a photoinduced cascade reaction of 2-allylphenol (B1664045) derivatives. In this method, the phenolate (B1203915) anion, generated in situ, undergoes a photochemical process to form a carbon-centered radical, which then initiates a cascade involving an atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution to yield the 2,3-dihydrobenzofuran (B1216630) structure. nih.gov

Palladium catalysis offers a powerful and versatile platform for constructing complex molecules, including the 2,3-dihydrobenzofuran system. These methods often involve tandem or cascade reactions where multiple bonds are formed in a single operation. A highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to provide chiral substituted 2,3-dihydrobenzofurans with excellent control over region and stereochemistry. organic-chemistry.org

Another sophisticated example is the palladium-catalyzed tandem reaction of alkyne-based aryl iodides with salicyl N-tosylhydrazones. ecust.edu.cn This process constructs a spiro[benzofuran-3,2'-chromene] scaffold through a sequence involving a 5-exo-dig cyclization, palladium(II) carbene migratory insertion, and a final intramolecular cyclization, generating three new bonds in one pot. ecust.edu.cn Similarly, palladium catalysis can be used for the carbonylative cyclization of alkene-tethered compounds to create complex bis-heterocycles containing the dihydrobenzofuran motif. researchgate.netrsc.org Palladium-catalyzed C-H functionalization/cyclization strategies have also been employed, using benzoquinone and terminal alkynes to synthesize 5-hydroxybenzofuran derivatives without the need for an external base, ligand, or oxidant. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Spiro[benzofuran-3,2'-chromene] Derivatives

| Entry | Aryl Iodide Substituent (R¹) | Salicylhydrazone Substituent (R²) | Yield (%) |

|---|---|---|---|

| 1 | H | H | 75 |

| 2 | 4-Me | H | 70 |

| 3 | 4-F | H | 72 |

| 4 | 4-Cl | H | 68 |

| 5 | H | 4-Me | 78 |

| 6 | H | 5-Cl | 65 |

Yields represent isolated product from the tandem reaction of aryl iodides and salicyl N-tosylhydrazones. ecust.edu.cn

Ruthenium catalysts are also effective in promoting cycloisomerization reactions to form heterocyclic compounds. The synthesis of 3-methylene-2,3-dihydrobenzofurans can be achieved through a cycloisomerization promoted by a combination of a ruthenium-carbene catalyst and trimethylsilyl (B98337) vinyl ether. nih.gov Another strategy involves the ruthenium-catalyzed isomerization of C- and O-allyl groups in substituted 1-allyl-2-allyloxybenzenes, which is then followed by a ring-closing metathesis to furnish the benzofuran ring. organic-chemistry.org Furthermore, ruthenium hydride complexes have been shown to catalyze the cycloisomerization between aryl enol ethers and silylalkynes, yielding 2,3-disubstituted benzofurans. acs.org The conversion of unsaturated ketones and aldehydes, derived from the cycloisomerization of propargyl diynols in the presence of a [CpRu(CH₃CN)₃]PF₆ catalyst, can lead to complex heterocyclic systems. organic-chemistry.org

Annulation Reactions Involving Phenols and Related Systems

Annulation reactions, where a new ring is formed onto an existing one, provide a convergent approach to the 2,3-dihydrobenzofuran core. These reactions often involve cycloadditions where phenols or their derivatives act as one of the components.

A notable example is the oxidative [3+2] annulation of phenols with alkenyl phenols, which can be catalyzed by TiO₂ under visible light. rsc.org This method generates an alkenyl phenoxyl radical that is selectively captured by a neutral phenol nucleophile, leading to the dihydrobenzofuran structure. rsc.org Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation with 1,3-dienes also constitutes a redox-neutral [3+2] annulation to build the dihydrobenzofuran ring. organic-chemistry.orgnih.gov

Formal [4+1] cycloaddition reactions are also a viable strategy. For instance, o-quinone methides, generated in situ, can react with sulfur ylides in a palladium-catalyzed (4+1) annulation to provide dihydrobenzofuran derivatives. organic-chemistry.org In a different approach, a scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and in situ generated ortho-quinone methides has been used to synthesize 2-aminobenzofurans, which are closely related precursors. nih.govnih.gov This highlights the utility of annulation strategies in accessing functionally diverse benzofuran systems. nih.gov

Advanced Methods for Enantioselective Synthesis of Dihydrobenzofurans

The 2,3-dihydrobenzofuran framework is a common motif in biologically active molecules, and its enantioselective synthesis is of significant interest. nih.gov Advanced catalytic methods have been developed to afford high levels of stereocontrol.

One approach involves the Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. This method uses a cationic iridium complex with a chiral bisphosphine ligand to facilitate the cyclization, yielding chiral dihydrobenzofurans with high enantioselectivity. A ketone's carbonyl group acts as an effective directing group for the critical C-H activation step.

Another powerful strategy is the biocatalytic cyclopropanation of benzofurans using engineered myoglobins. This enzymatic approach allows for the highly diastereo- and enantioselective synthesis of stereochemically rich 2,3-dihydrobenzofurans, achieving excellent enantiopurity (>99.9% de and ee) on a preparative scale.

Furthermore, a highly enantioselective Palladium/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides another route to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org This method demonstrates high functional group tolerance and scalability. organic-chemistry.org

Table 1: Comparison of Advanced Enantioselective Synthesis Methods for Dihydrobenzofurans

| Method | Catalyst System | Substrate Example | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Ir-Catalyzed Hydroarylation | Cationic Iridium / Chiral Bisphosphine Ligand | m-allyloxyphenyl ketones | C-H activation; Ketone directing group | High |

| Biocatalytic Cyclopropanation | Engineered Myoglobins | Benzofurans and Diazo Reagents | High diastereo- and enantioselectivity; Preparative scale | >99.9% |

| Pd-Catalyzed Heck/Tsuji-Trost | Palladium / TY-Phos Ligand | o-bromophenols and 1,3-dienes | Excellent regio- and enantiocontrol; Scalable | High |

Introduction of the Isocyanate Group at the C-5 Position

Once the dihydrobenzofuran core is synthesized, the next critical step is the introduction of the isocyanate functionality at the C-5 position of the benzene ring. This is typically achieved through the transformation of a precursor functional group, such as a carboxylic acid or a primary amine.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound requires the preparation of a key intermediate, either 2,3-dihydro-1-benzofuran-5-carboxylic acid or 5-amino-2,3-dihydro-1-benzofuran.

Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 76429-73-7): This precursor can be synthesized through methods such as the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by oxidation of the resulting ketone. Alternatively, functionalization of a pre-existing aromatic ring with a carboxyl group or a precursor like a nitrile, followed by cyclization to form the dihydrofuran ring, can be employed.

Synthesis of 5-amino-2,3-dihydro-1-benzofuran: A common route to this precursor involves the nitration of the 2,3-dihydrobenzofuran scaffold at the C-5 position, followed by the reduction of the nitro group to a primary amine. Various reducing agents can be used for this transformation, including catalytic hydrogenation or metal-acid systems.

Reaction Conditions and Catalytic Systems for Isocyanate Formation

The conversion of the precursor functional group into the isocyanate is a pivotal step. Several methods exist, with a strong modern emphasis on avoiding hazardous reagents like phosgene.

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate. The process involves the conversion of the carboxylic acid to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to yield the isocyanate with the expulsion of nitrogen gas. This reaction is known for its tolerance of various functional groups and complete retention of stereochemistry. Reagents like diphenylphosphoryl azide (DPPA) can facilitate this transformation in a one-pot procedure from the carboxylic acid.

Phosgene-free methods are central to green chemistry approaches for isocyanate synthesis. These routes often proceed via a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. nih.govacs.org Common non-phosgene carbonyl sources include:

Dimethyl Carbonate (DMC): Amines react with DMC, often catalyzed by bases or metal complexes, to form carbamates. nih.gov

Urea (B33335): The reaction of amines with urea and an alcohol can produce carbamates, releasing ammonia. This route is considered a "zero emission" process as the byproducts can be recycled. acs.org

Carbon Dioxide (CO₂): The direct reaction of amines with CO₂ can form carbamate salts, which can then be dehydrated to yield isocyanates.

Table 2: Selected Methods for Isocyanate (-NCO) Formation

| Method | Precursor | Key Reagents/Conditions | Key Features |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid (R-COOH) | Diphenylphosphoryl azide (DPPA) or Sodium Azide/Acyl Chloride; Heat | Forms acyl azide intermediate; High functional group tolerance; Retention of configuration. |

| Phosgenation | Amine (R-NH₂) | Phosgene (COCl₂) or Triphosgene (B27547) | Traditional industrial method; Highly efficient but uses extremely toxic reagents. |

| Dimethyl Carbonate (DMC) Method | Amine (R-NH₂) | DMC, Catalyst (e.g., basic catalysts); Heat | Phosgene-free; Forms carbamate intermediate for subsequent thermal decomposition. nih.gov |

| Urea Method | Amine (R-NH₂) | Urea, Alcohol, Catalyst; Heat | Phosgene-free; Green synthesis pathway with recyclable byproducts. acs.org |

| CO₂ Dehydration | Amine (R-NH₂) | CO₂, Dehydrating Agent | Utilizes CO₂ as a C1 source; Milder conditions compared to thermal decomposition. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthetic routes for complex molecules, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Environmentally Benign Solvents and Reagents

A major focus in the green synthesis of isocyanates is the replacement of highly toxic phosgene. ionike.com As detailed in section 2.2.2, reagents like dimethyl carbonate (DMC), urea, and carbon dioxide serve as much safer, environmentally benign sources of the carbonyl group. nih.govacs.org These non-phosgene methods often proceed through carbamate intermediates, which are then thermally cleaved to produce the desired isocyanate. nih.gov

The choice of solvent is also critical. Traditional volatile organic solvents (VOCs) like DMF and NMP are being replaced by greener alternatives. Bio-based solvents such as Cyrene™, derived from renewable resources, and 2-Methyltetrahydrofuran (2-MeTHF) are gaining traction. sigmaaldrich.comwhiterose.ac.uk Other options include ionic liquids and deep eutectic solvents, which offer benefits like low volatility and potential for catalyst recycling. rsc.orgmdpi.com In some cases, water can be used as a solvent, representing the ultimate green choice due to its non-toxicity, availability, and non-flammability. mdpi.com

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions with high atom economy and lower energy consumption. For the synthesis of the dihydrobenzofuran core, biocatalysts like engineered enzymes offer exceptional selectivity under mild, aqueous conditions.

In the context of sustainable isocyanate synthesis, catalyst development is crucial for the efficiency of non-phosgene routes. nih.gov The thermal decomposition of carbamate intermediates to isocyanates is an endothermic process that often requires high temperatures and can lead to side reactions. nih.gov The development of effective catalysts can lower the required decomposition temperature and improve selectivity. Various metal-based catalysts, including those based on zinc, bismuth, and aluminum oxides, as well as materials like Montmorillonite K-10 clay, have been investigated for this thermal cracking step. nih.govresearchgate.net For the synthesis of carbamate precursors from amines, nickel-promoted magnetic iron oxide catalysts have been shown to be effective and are easily recoverable using a magnetic field. ionike.com The goal is to develop robust, recyclable catalysts that efficiently facilitate the conversion to isocyanates under the mildest possible conditions. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The successful synthesis of this compound is critically dependent on the effective purification and isolation of each synthetic intermediate and the final product. A combination of techniques is employed to ensure the removal of unreacted starting materials, byproducts, and residual reagents.

For the initial product, 5-nitro-2,3-dihydro-1-benzofuran, column chromatography is a commonly employed purification method. osti.gov This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel, allowing for the isolation of the desired nitro compound from any regioisomers or unreacted starting material.

The purification of the subsequent intermediate, 2,3-dihydro-1-benzofuran-5-amine, often involves a multi-step workup procedure following the reduction with stannous chloride. The reaction mixture is typically quenched with a base, such as sodium hydroxide, to neutralize the acidic conditions and precipitate tin salts. reddit.com These inorganic byproducts can then be removed by filtration. commonorganicchemistry.com The resulting crude amine, which is often a solid, can be further purified by crystallization from a suitable solvent to yield a product of high purity.

Finally, the purification of the this compound product is typically achieved through distillation. google.com Given that isocyanates can be sensitive to moisture, this step is often performed under reduced pressure to lower the boiling point and minimize thermal decomposition. The workup after the reaction with triphosgene may also involve an aqueous wash to remove any remaining triphosgene and other water-soluble impurities. reddit.com

Table 2: Purification Techniques for Synthetic Intermediates and Final Product

| Compound | Purification Method(s) | Key Considerations |

| 5-Nitro-2,3-dihydro-1-benzofuran | Column Chromatography | Selection of appropriate eluent system for optimal separation. |

| 2,3-Dihydro-1-benzofuran-5-amine | Filtration, Crystallization | Efficient removal of tin salts during workup; choice of solvent for crystallization. |

| This compound | Distillation | Performed under reduced pressure to prevent thermal degradation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural assignment.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the seven protons in the molecule. The dihydrofuran ring contains two methylene (B1212753) groups (-CH₂-), and the benzene ring has three aromatic protons.

The protons at the C-3 position are anticipated to appear as a triplet at approximately 3.2 ppm due to coupling with the adjacent C-2 protons. Similarly, the protons at the C-2 position, being adjacent to an oxygen atom, are expected to resonate further downfield as a triplet around 4.6 ppm.

The aromatic region should display signals for the three protons on the benzene ring. The proton at C-4, adjacent to the isocyanate group, would likely appear as a singlet or a narrowly split doublet. The proton at C-6 is expected to be a doublet of doublets, influenced by its neighbors at C-4 and C-7. The C-7 proton, being adjacent to the fused dihydrofuran ring, would likely appear as a doublet.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.6 | Triplet (t) |

| H-3 | ~3.2 | Triplet (t) |

| H-4 | ~7.0 | Doublet (d) |

| H-6 | ~6.9 | Doublet of Doublets (dd) |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

The ¹³C-NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The isocyanate carbon (-NCO) typically produces a signal in the range of 120-130 ppm. The two aliphatic carbons of the dihydrofuran ring, C-2 and C-3, are expected around 71 ppm and 29 ppm, respectively. The six aromatic carbons will have signals in the typical aromatic region (110-160 ppm), with the carbon attached to the oxygen (C-7a) and the carbon bearing the isocyanate group (C-5) being significantly influenced by these substituents.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~71 |

| C-3 | ~29 |

| C-4 | ~125 |

| C-5 | ~130 |

| C-6 | ~118 |

| C-7 | ~110 |

| C-3a | ~128 |

| C-7a | ~160 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key correlation would be observed between the protons on C-2 and C-3, confirming their adjacency in the dihydrofuran ring. Correlations between the aromatic protons would also help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-2/H-2, C-3/H-3, and the protonated aromatic carbons (C-4, C-6, C-7) to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. For instance, correlations from the H-2 protons to the aromatic carbon C-7a and from the H-3 protons to C-3a would confirm the fusion of the dihydrofuran and benzene rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and can offer clues about the molecular structure through the analysis of fragmentation patterns. The molecular weight of this compound is 161.16 g/mol . matrix-fine-chemicals.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 161. The fragmentation pattern would likely involve the characteristic loss of the isocyanate group or related fragments. Plausible fragmentation pathways could include the loss of the NCO radical (m/z 42) or the loss of carbon monoxide (CO, m/z 28) from the isocyanate moiety, leading to significant fragment ions. Cleavage of the dihydrofuran ring is another expected fragmentation route.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with the molecular formula C₉H₇NO₂, HRMS would be used to confirm this composition by matching the experimentally determined exact mass to the calculated theoretical mass. This precise measurement helps to distinguish the compound from other isomers with the same nominal mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated Exact Mass |

|---|

Note: This table contains calculated theoretical data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the isocyanate (-N=C=O) functional group. This peak arises from the asymmetric stretching vibration of the N=C=O group and is typically observed in the range of 2240–2280 cm⁻¹. spectroscopyonline.com For this specific compound, a sharp peak is identified at approximately 2250 cm⁻¹.

Other significant absorptions would include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium bands in the 2850–2960 cm⁻¹ region from the methylene groups of the dihydrofuran ring.

Aromatic C=C stretching: Bands of varying intensity around 1600 cm⁻¹ and 1480 cm⁻¹.

C-O-C stretching: A strong band from the ether linkage in the dihydrofuran ring, typically found in the 1050-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, as the symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2250 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1480 - 1600 | Medium to Weak |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination in Chiral Dihydrobenzofurans

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical aspects of chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of atoms and chromophores within the molecule. For chiral dihydrobenzofurans, ECD is particularly valuable for establishing the absolute configuration of stereogenic centers. researchgate.netnih.gov

The process often involves comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov A good correlation between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govnih.gov The sensitivity of ECD spectroscopy to molecular conformation makes it a crucial tool, as the observed spectrum is a population-weighted average of the spectra of all contributing conformers in solution. nih.gov

The relationship between the helicity of the chromophoric system and the sign of the Cotton effects in the ECD spectrum can sometimes be rationalized through empirical rules, such as the exciton (B1674681) chirality method. This method is applicable when two or more chromophores are spatially close enough to interact electronically. The sign of the observed Cotton effect can be correlated to the helical sense (P- for positive or right-handed, and M- for negative or left-handed) of the electric transition dipole moments of the interacting chromophores.

For a hypothetical chiral derivative of this compound, the primary chromophore would be the benzofuran moiety itself. The isocyanate group and any chiral substituents would influence the electronic transitions within this chromophore. The resulting ECD spectrum would be a unique fingerprint of the molecule's absolute configuration. Theoretical calculations would be essential to model the electronic transitions and predict the ECD spectrum for each possible enantiomer, allowing for a direct comparison with experimental data to determine the true stereochemistry. nih.govrsc.org

Table 1: Representative ECD Data for a Chiral Dihydrobenzofuran Derivative

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomer |

| 210 | +15.2 | +16.5 |

| 235 | -8.7 | -9.1 |

| 280 | +5.4 | +6.0 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the correlation between experimental and calculated ECD spectra for absolute configuration assignment.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a complete and unambiguous structural elucidation in the solid state. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often expressed through the Flack parameter. researchgate.net

The resulting crystallographic data provides a wealth of structural information, as illustrated in the hypothetical data table below for a dihydrobenzofuran derivative.

Table 2: Hypothetical Crystallographic Data for a Dihydrobenzofuran Derivative

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂ |

| Formula Weight | 161.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.186 |

| b (Å) | 18.063 |

| c (Å) | 13.165 |

| β (°) | 96.76 |

| Volume (ų) | 1697.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.261 |

| Flack Parameter | 0.05(7) |

Note: This table is a representative example of crystallographic data and does not correspond to experimentally determined values for this compound. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Transformations Involving the Isocyanate Moiety

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most characteristic reaction of isocyanates. The electron-deficient carbon atom of the cumulated double bond system (–N=C=O) readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water.

The reaction of an isocyanate with an alcohol yields a carbamate (B1207046), commonly known as a urethane (B1682113). wikipedia.org Similarly, the reaction with a primary or secondary amine produces a substituted urea (B33335). commonorganicchemistry.com These reactions are typically fast, proceed without the need for a catalyst, and are fundamental to the synthesis of a wide array of organic compounds and polymers. commonorganicchemistry.comnih.gov

The general mechanism involves the attack of the nucleophile (alcohol or amine) on the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the final carbamate or urea product.

Table 1: Nucleophilic Addition Reactions of 5-Isocyanato-2,3-dihydro-1-benzofuran

| Reactant Type | Nucleophile (R'-XH) | Product Type | General Product Structure |

|---|---|---|---|

| Alcohol | R'-OH | Carbamate (Urethane) | |

| Primary Amine | R'-NH₂ | Substituted Urea | |

| Secondary Amine | R'₂NH | Substituted Urea |

The 2,3-dihydro-1-benzofuran moiety is represented by 'R'.

When water is the nucleophile, it adds to the isocyanate to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine (5-amino-2,3-dihydro-1-benzofuran) and carbon dioxide gas. wikipedia.orgresearchgate.netl-i.co.uk This resulting amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. researchgate.net

Isocyanates can participate in various cycloaddition reactions, where the C=N or C=O double bonds act as components in the formation of cyclic structures.

[2+2] Cycloaddition: This reaction type involves the combination of two components with two π-electrons each to form a four-membered ring. Aryl isocyanates can undergo [2+2] cycloaddition with electron-rich alkenes to form β-lactams or with imines to yield 1,3-diazetidin-2-ones. researchtrends.netresearchgate.net The mechanism of these reactions can be either a concerted, one-step process or a stepwise process involving a zwitterionic or diradical intermediate, depending on the reactants and conditions. researchtrends.net Mechanically induced retro [2+2] cycloadditions have also been studied as a method to generate isocyanates from cyclic precursors. rsc.orgrsc.org

[4+2] Cycloaddition (Diels-Alder Type): In a [4+2] cycloaddition, a 4π-electron component (diene) reacts with a 2π-electron component (dienophile) to form a six-membered ring. libretexts.org The C=N bond of an isocyanate can function as a dienophile in reactions with conjugated dienes. These reactions provide a route to nitrogen-containing heterocyclic systems. The mechanism is typically a concerted, pericyclic process. nih.gov

Other Cycloadditions: Aryl isocyanates are known to undergo other types of cycloadditions, such as the nickel-catalyzed [2+2+2] cycloaddition of two isocyanate molecules with an allene (B1206475) to produce dihydropyrimidine-2,4-diones. acs.org They also react with 1,3-dipoles like nitrones in dipolar cycloaddition reactions to form five-membered heterocyclic rings, such as 1,2,4-oxadiazolidin-5-ones. acs.org

Rearrangement Reactions Facilitated by the Isocyanate Functionality

While several notable rearrangement reactions are used to synthesize isocyanates, such as the Hofmann, Curtius, and Lossen rearrangements, these reactions involve the formation of the isocyanate from a precursor (e.g., a primary amide or acyl azide) rather than a rearrangement of the isocyanate itself. bdu.ac.inwikipedia.orgmasterorganicchemistry.com

However, the isocyanate group can facilitate subsequent reactions that lead to more complex structures. The products of nucleophilic addition, such as carbamates and ureas, contain N-H bonds that can react with additional isocyanate molecules.

Allophanate (B1242929) Formation: A carbamate (urethane) can react with a second molecule of isocyanate to form an allophanate. This reaction involves the addition of the N-H group of the carbamate across the C=N bond of the isocyanate.

Biuret (B89757) Formation: Similarly, a urea derivative can react with another isocyanate molecule to yield a biuret. wikipedia.org

These secondary reactions are particularly relevant in polymerization, where an excess of isocyanate can lead to cross-linking through the formation of allophanate and biuret linkages, altering the properties of the final polymer.

Isocyanate Reactions in Polymerization Processes

The reactivity of the isocyanate group is the cornerstone of polyurethane and polyurea chemistry. These polymers are formed through step-growth polymerization reactions.

Polyurethanes are synthesized by the reaction of diisocyanates or polyisocyanates with diols or polyols. l-i.co.ukresearchgate.net Polyureas are formed from the reaction of diisocyanates or polyisocyanates with primary or secondary diamines. nih.gov

Since this compound is a monofunctional isocyanate, it cannot act as a monomer to build a polymer chain. Instead, its role in polymerization is typically one of two types:

Chain Termination/Capping: It can be added to a polymerization reaction to cap the growing polymer chains. This controls the molecular weight of the polymer and introduces the 2,3-dihydro-1-benzofuran group at the chain ends.

Grafting/Modification: It can be used to react with functional groups (e.g., hydroxyl or amine groups) on an existing polymer backbone. This process, known as grafting, attaches the 2,3-dihydro-1-benzofuran moiety as a pendant group along the polymer chain, thereby modifying the polymer's properties.

Table 2: Role of this compound in Polymerization

| Polymer Type | Main Monomers | Role of Monofunctional Isocyanate | Resulting Structure |

|---|---|---|---|

| Polyurethane | Diisocyanate + Polyol | Chain Capping | Polymer chain with a terminal 2,3-dihydro-1-benzofuran group |

| Polyurea | Diisocyanate + Polyamine | Chain Capping | Polymer chain with a terminal 2,3-dihydro-1-benzofuran group |

Mechanistic Investigations through Computational Chemistry

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of reactions involving isocyanates. nih.gov These studies provide detailed insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally. researchgate.net

For nucleophilic additions, such as urethane formation, computational models have been used to:

Compare concerted versus stepwise reaction pathways. researchgate.netmdpi.com

Elucidate the role of catalysts, which can lower the activation energy barrier by stabilizing transition states. mdpi.com

Study the effect of solvents and reactant concentrations on the reaction kinetics and mechanism. mdpi.com

In the context of cycloaddition reactions, DFT calculations help to determine whether a reaction proceeds through a concerted pericyclic mechanism or a stepwise pathway involving diradical or zwitterionic intermediates. acs.org For example, studies on the reaction between nitrones and isocyanates have shown that the mechanism can switch from concerted to stepwise depending on the polarity of the solvent. acs.org Such computational approaches could be applied to this compound to predict its specific reactivity and explore potential reaction pathways. researchgate.netscribd.com

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations have been extensively employed to investigate the mechanisms of reactions involving aryl isocyanates. A primary focus of these studies has been the reaction with alcohols to form urethanes (carbamates) and with amines to form ureas. Two principal pathways are generally considered: a concerted mechanism and a stepwise mechanism.

In the concerted mechanism , the nucleophilic attack of the alcohol or amine on the isocyanate carbon and the simultaneous transfer of a proton to the isocyanate nitrogen occur in a single step through a cyclic transition state. mdpi.com In contrast, the stepwise mechanism involves the initial formation of a zwitterionic intermediate, which then rearranges to the final product through a subsequent proton transfer. researchgate.net

Computational studies on the reaction of phenyl isocyanate with alcohols have shown that the concerted pathway is often more energetically favorable. researchgate.net For instance, DFT calculations have been used to model the reaction of phenyl isocyanate with methanol (B129727), illustrating the formation of a reactant complex, a transition state, and the final urethane product. mdpi.com The calculations often employ hybrid functionals like B3LYP in combination with various basis sets to accurately describe the electronic structure and energetics of the reacting species. mdpi.comresearchgate.net

Furthermore, DFT studies have explored the role of catalysts, such as tertiary amines, in urethane formation. These studies reveal that the catalyst can form a complex with the alcohol, increasing its nucleophilicity and lowering the activation energy of the reaction. mdpi.com The computed thermochemical properties from these studies are often in good agreement with experimental kinetic data. mdpi.com

Investigations into the reaction of aryl isocyanates with the hydroxyl radical (OH) have also been conducted using DFT. For p-tolyl-isocyanate, a model for aromatic diisocyanates, DFT calculations have shown that the addition of the OH radical to the aromatic ring is a more favorable pathway than attack at the isocyanate group itself. nih.govresearchgate.netacs.org

Table 1: Representative DFT Studies on Aryl Isocyanate Reactions

| Reactants | Method | Key Findings |

| Phenyl isocyanate + Butan-1-ol | G3MP2BHandHLYP/SMD | The presence of cyclic amine catalysts significantly lowers the reaction energetics. mdpi.com |

| Phenyl isocyanate + Methanol | BHandHLYP/6-31G(d)/SMD | Catalyst-free urethane formation proceeds through a concerted mechanism. mdpi.com |

| p-Tolyl-isocyanate + OH radical | CCSD(T)/cc-pV(T,Q→∞)Z//M06-2X/def2-TZVP | OH addition to the aromatic ring is the main reaction channel, with addition at the ortho-position to the NCO group being most favorable. nih.govresearchgate.netacs.org |

| Phenyl isocyanate + Alcohols | MP2/6-31G(d,p) | The reaction can involve two or three alcohol molecules, with trimers becoming dominant at higher concentrations. kuleuven.be |

Transition State Analysis and Energy Barriers

A critical aspect of DFT studies is the identification and characterization of transition states, which correspond to the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of the reaction.

For the uncatalyzed reaction of phenyl isocyanate with alcohols, the transition state typically involves a four-membered ring where the alcohol oxygen attacks the isocyanate carbon, and the alcohol hydrogen is transferred to the isocyanate nitrogen. mdpi.com The energy barrier for this process is influenced by factors such as the solvent and the structure of the alcohol.

In the presence of a catalyst, such as a tertiary amine, the transition state structure and the corresponding energy barrier are altered. DFT calculations have elucidated a mechanism where the amine catalyst forms a hydrogen bond with the alcohol, facilitating proton transfer in the transition state and thereby lowering the activation energy. mdpi.com

In the case of reactions with an excess of alcohol or isocyanate, more complex mechanisms and transition states have been proposed and studied computationally. For example, in the presence of excess alcohol, the reaction may proceed through a transition state involving alcohol dimers or trimers, which act as a shuttle for proton transfer. kuleuven.be When isocyanate is in excess, a proposed two-step mechanism involves the formation of an allophanate intermediate through a six-centered transition state. researchgate.netnih.govnih.gov

The calculated energy barriers from these studies provide valuable insights into the reaction kinetics. For instance, the activation energy for the reaction of phenyl isocyanate with 1-propanol (B7761284) has been computationally determined and compared with experimental values, showing good agreement. researchgate.netnih.govnih.gov

Table 2: Calculated Energy Barriers for Aryl Isocyanate Reactions

| Reaction | Computational Level | Calculated Activation Energy (kJ/mol) |

| Phenyl isocyanate + 1-Propanol (in excess alcohol) | G4MP2 | 35.4 nih.gov |

| Phenyl isocyanate + 1-Propanol (in excess isocyanate, THF model) | G4MP2 | 62.6 (for allophanate formation) researchgate.netnih.govnih.gov |

| Phenyl isocyanate + Methanol (uncatalyzed) | G3MP2BHandHLYP | Not explicitly stated, but energy profile provided mdpi.com |

Applications of 5 Isocyanato 2,3 Dihydro 1 Benzofuran in Advanced Materials Science

Polymeric Materials Derived from 5-Isocyanato-2,3-dihydro-1-benzofuran

The isocyanate group is a key functional group in the synthesis of polyurethanes and polyureas, two major classes of polymers with a vast range of applications. l-i.co.uk

Synthesis of Novel Polyurethanes and Polyureas with Dihydrobenzofuran Moieties

Polyurethanes: The synthesis of polyurethanes involves the condensation reaction between an isocyanate and a hydroxyl-containing compound, typically a polyol. l-i.co.uk When this compound is used in this reaction, typically with a di- or polyfunctional polyol, it results in a polyurethane polymer with dihydrobenzofuran units incorporated into its backbone. The reaction proceeds readily, often at room temperature, and can be catalyzed to control the reaction rate. l-i.co.uk The resulting polyurethane chains are characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-).

Polyureas: Polyureas are synthesized through the reaction of an isocyanate with a primary amine. mdpi.com This reaction is generally much faster than the reaction with alcohols. mdpi.com Using this compound with a diamine would produce a polyurea containing dihydrobenzofuran moieties. An alternative, milder pathway involves the reaction of the diisocyanate with water, which forms an unstable carbamic acid that decomposes into a primary amine and carbon dioxide; the newly formed amine then reacts with another isocyanate group to form the urea (B33335) linkage. mdpi.comnih.gov

Characterization of Polymer Microstructure and Architecture

The incorporation of the this compound moiety is expected to significantly influence the microstructure and architecture of the resulting polymers. The relatively rigid and bulky dihydrobenzofuran group can affect chain packing, segment mobility, and intermolecular interactions.

In segmented polyurethanes and polyureas, the polymer structure consists of alternating "soft" and "hard" segments. The dihydrobenzofuran unit, being part of the isocyanate, would be incorporated into the hard segments. This can lead to:

Increased Hard Segment Rigidity: The fused ring structure of dihydrobenzofuran would likely increase the stiffness of the hard segments, potentially leading to polymers with higher modulus and thermal stability. ontosight.ai

Altered Hydrogen Bonding: The presence of the dihydrobenzofuran group could sterically influence the formation of hydrogen bonds between urethane or urea groups, which is a critical factor in determining the degree of phase separation and mechanical properties of these polymers.

Characterization of these polymers would typically involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane or urea linkages, nuclear magnetic resonance (NMR) spectroscopy to elucidate the detailed chemical structure, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal properties like glass transition temperature and thermal stability. researchgate.netresearchgate.net

Functional Polymers for Specialized Applications

The unique properties of the benzofuran (B130515) moiety can lead to the development of functional polymers for specialized applications. Benzofuran and its derivatives are known to possess interesting optical and thermal properties and are used in dyes and polymer chemistry. researchgate.net

High-Performance Coatings and Adhesives: The rigidity and potential for strong intermolecular interactions could yield polymers with excellent durability, chemical resistance, and binding properties, making them suitable for advanced coatings and adhesives. ontosight.ai

Thermally Stable Materials: Polymers incorporating aromatic and heterocyclic structures often exhibit enhanced thermal stability. researchgate.net Polyurethanes and polyureas derived from this compound could be suitable for applications requiring high-temperature resistance.

Optical Applications: The benzofuran structure is a chromophore. Its incorporation into a polymer backbone could lead to materials with specific UV-visible absorption or fluorescence properties, potentially for use in optical films or sensors. nih.gov

Role in the Design of Functional Small Molecules for Materials Science

Beyond polymerization, this compound is a valuable intermediate for synthesizing functional small molecules. The reactive isocyanate group can be reacted with a wide range of nucleophiles (such as alcohols, amines, and thiols) to attach the dihydrobenzofuran moiety to other functional units.

This strategy allows for the design of molecules where the dihydrobenzofuran group acts as:

A core scaffold: Providing structural rigidity and defining the spatial arrangement of other functional groups.

A modulating group: Influencing the electronic or optical properties of the final molecule.

A reactive handle for further functionalization.

These small molecules can find applications in areas like organic electronics and medicinal chemistry, where benzofuran derivatives have shown potential. nih.govresearchgate.net For example, creating hybrids of benzofuran with other heterocyclic systems has been explored for developing compounds with specific biological or electronic activities. nih.gov

Integration into Hybrid Materials and Composites

The polymers and functional small molecules derived from this compound can be integrated into hybrid materials and composites to create materials with enhanced or novel properties.

Polymer Matrix Composites: Polyurethanes and polyureas containing the dihydrobenzofuran moiety can be used as the matrix phase in composites. Their potentially high thermal stability and mechanical strength could improve the performance of the composite material, which is beneficial in applications like aerospace components where durability and resistance to extreme environments are crucial. mdpi.com

Surface Modification: The reactivity of the isocyanate group can be used to graft these molecules onto the surfaces of other materials (e.g., nanoparticles, fibers, or films). This surface modification can alter properties like adhesion, wettability, or biocompatibility.

Functional Fillers: Small molecules derived from this compound could be dispersed within a polymer matrix as functional additives. For instance, they could act as UV stabilizers, antioxidants, or agents that enhance the refractive index of the composite material.

Table of Mentioned Compounds

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives Incorporating the 2,3-Dihydro-1-benzofuran Scaffold

The synthesis of derivatives from the 2,3-dihydro-1-benzofuran scaffold is a focal point of research due to the core's presence in many biologically active compounds. acs.orgnih.gov The development of efficient synthetic protocols is crucial for creating libraries of these molecules for drug discovery. researchgate.net Methodologies often involve intramolecular and intermolecular cyclization reactions to construct the core ring system. cnr.it For instance, some strategies employ the reaction of substituted salicylaldehydes with various reagents under catalyst-free conditions to produce the dihydrobenzofuran structure in high yields. nih.gov Once the core scaffold is available, functional groups like the isocyanate in 5-Isocyanato-2,3-dihydro-1-benzofuran allow for the attachment of various other chemical moieties, leading to a diverse range of derivatives with potentially enhanced biological activities.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drugs. researchgate.net For 2,3-dihydro-1-benzofuran derivatives, SAR studies have revealed key structural features that determine their efficacy in various therapeutic areas.

Anticancer Activity: The position and nature of substituents on the benzofuran (B130515) ring are critical determinants of cytotoxic activity. nih.gov

The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activity, likely by enhancing binding affinity through "halogen bonds". nih.govmdpi.com

For hybrid dihydrobenzofuran neolignans, the presence of a double bond at specific positions (C-7′/C-8′) was found to be important for inhibitory activity against cancer cells like HT-1080. mdpi.com

Fluorinated dihydrobenzofuran derivatives showed that the presence of fluorine, bromine, and hydroxyl or carboxyl groups enhances their anti-inflammatory and anticancer effects. nih.gov

Antimicrobial Activity: SAR studies on aza-benzofuran compounds indicated they have higher activity than their oxa-benzofuran counterparts. This may be due to increased lipophilicity and the capacity to carry a positive charge, which facilitates interaction with and disruption of bacterial membranes. mdpi.com

Anti-inflammatory Activity: In a series of derivatives designed as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, specific substitutions guided by molecular docking led to compounds with biological activity in the low micromolar range. nih.gov

The 2,3-dihydro-1-benzofuran scaffold serves as an excellent starting point for the development of lead compounds—molecules that show promising therapeutic activity and can be further optimized. nih.gov Its versatility has led to the identification of leads in several disease areas.

Inflammation and Cancer: Dihydrobenzofurans have been identified as suitable bioinspired lead compounds for developing a new generation of mPGES-1 inhibitors, an important target in inflammation and cancer. nih.gov

Neuropathic Pain: A series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2), a key target for treating neuropathic pain. nih.gov These compounds were developed to have improved drug-like properties, such as increased bioavailability, compared to earlier series. nih.gov

Anticancer Agents: Dihydrobenzofuran neolignan analogs isolated from natural sources have shown potent inhibitory activity against cancer cell lines, identifying them as promising leads for further development. mdpi.com For example, 7R,8S-balanophonin was found to have stronger inhibitory activity against HT-1080 cancer cells than the standard drug 5-fluorouracil. mdpi.com

Pharmacological Applications of Benzofuran Derivatives

Derivatives of the benzofuran and dihydrobenzofuran scaffolds exhibit a wide range of pharmacological properties, making them valuable in the search for new drugs. medcraveonline.comnih.gov These compounds have demonstrated significant potential as antimicrobial, antiviral, and anticancer agents. researchgate.netnih.gov

Benzofuran derivatives have been investigated extensively for their ability to combat microbial infections, showing activity against various bacteria and fungi. mdpi.comnih.gov

Antibacterial Activity: Certain aza-benzofuran compounds have demonstrated moderate antibacterial activity against pathogens like Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL and 25 μg/mL. mdpi.com Other synthetic derivatives have also shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: Some benzofuran derivatives exhibit potent antifungal properties. mdpi.com For example, one compound showed strong activity against Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae. mdpi.com Another study found that specific benzofuran-5-ol derivatives completely inhibited the growth of all tested fungal species at MIC levels ranging from 1.6 to 12.5 μg/mL, with activity superior or comparable to the drug 5-fluorocytosine. nih.gov SAR studies suggest that the benzofuran, pyrazoline, and thiazole moieties are essential for their antimicrobial effects. nih.gov

| Compound Type | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Aza-benzofuran (compound 1) | Salmonella typhimurium | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran (compound 1) | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran (compound 1) | Escherichia coli | 25 µg/mL | mdpi.com |

| Benzofuran-5-ol derivatives | Various Fungal Species | 1.6 - 12.5 µg/mL | nih.gov |

The benzofuran scaffold is a component of many compounds with antiviral properties. medcraveonline.com These derivatives have shown promise against a variety of viruses, including those of significant public health concern. nih.govnih.gov

Broad-Spectrum Activity: Benzofuran derivatives have been identified as a novel chemical scaffold for the development of broad-spectrum antivirals. nih.govnih.gov

Mechanism of Action: Recent studies have shown that certain benzofuran derivatives can act as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.govnih.gov By activating STING, these compounds induce the production of Type I interferons (IFN-I), which play a critical role in the innate immune response to viral infections. This host-targeting mechanism makes them effective against a range of viruses. nih.gov

Activity Against Coronaviruses: Specific benzofuran derivatives have demonstrated the ability to inhibit the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2. nih.govnih.gov Some compounds showed efficacy at nanomolar concentrations against SARS-CoV-2. nih.govnih.gov The antiviral effect was confirmed to be dependent on interferon production, highlighting their role as immune-modulating agents. nih.gov

The development of benzofuran-based anticancer agents is an active area of research, with numerous derivatives showing potent activity against a variety of cancer cell lines. researchgate.netnih.gov

Activity Across Multiple Cell Lines: Benzofuran derivatives have demonstrated significant cytotoxic potential against human cancer cell lines including breast (MCF-7), colon (HT-29), lung (A549), and pancreatic cancers. nih.govnih.gov

Mechanisms of Action: The anticancer effects of these compounds are exerted through various mechanisms.

Apoptosis Induction: Some derivatives induce programmed cell death (apoptosis) in cancer cells. nih.gov For example, fluorinated benzofurans inhibited the expression of the anti-apoptotic protein Bcl-2 and induced DNA fragmentation in HCT116 colorectal cancer cells. nih.gov

Cell Cycle Arrest: Certain compounds can halt the cell cycle, preventing cancer cell proliferation. One benzofuran derivative was shown to induce G2/M phase arrest in cervical cancer cells (SiHa and HeLa). nih.gov

Enzyme Inhibition: Benzofuran-based molecules have been designed to inhibit key enzymes involved in cancer progression, such as VEGFR-2. nih.gov

Potency: Many synthesized derivatives show high potency, with IC50 values in the low micromolar range. For instance, a 3-methylbenzofuran derivative with a p-methoxy group showed an IC50 of 1.48 μM against the A549 lung cancer cell line, comparable to the reference drug staurosporine. nih.gov Another bromo-substituted derivative was highly efficient against HCT116 colon cancer cells with an IC50 value of 3.27 μM. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 µM | nih.gov |

| Bromo derivative (14c) | HCT116 (Colon) | 3.27 µM | nih.gov |

| Benzofuran derivative (12) | SiHa (Cervical) | 1.10 µM | nih.gov |

| Benzofuran derivative (12) | HeLa (Cervical) | 1.06 µM | nih.gov |

| 7R,8S-balanophonin | HT-1080 (Fibrosarcoma) | 35.62 µM | mdpi.com |

Anti-inflammatory Properties

The 2,3-dihydro-1-benzofuran scaffold, a core component of this compound, is recognized as a valuable pharmacophore in the development of anti-inflammatory agents. mdpi.comnih.gov Research into various derivatives of this structure has demonstrated significant potential in mitigating inflammatory responses. These compounds often exert their effects by targeting key pathways and mediators involved in inflammation.

Studies have shown that certain fluorinated benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives can suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.comnih.gov This inhibition leads to a decrease in the secretion of inflammatory mediators. mdpi.comnih.gov For instance, investigations into a series of these compounds revealed potent inhibitory activity against the production of interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2). mdpi.comnih.gov

The anti-inflammatory effects of benzofuran-heterocyclic hybrids have also been explored. In LPS-induced RAW 264.7 macrophage cells, certain benzofuran–piperazine derivatives demonstrated a dose-dependent inhibition of the over-expression of the inflammatory mediator NO. mdpi.com Further investigation into one of these compounds indicated that its anti-inflammatory activity may be mediated through the NF-κB and MAPKs signaling pathways. mdpi.com The versatility of the benzofuran structure allows for the incorporation of various heterocyclic moieties, such as piperazine, tetrazole, and imidazole, which are known to possess anti-inflammatory properties. mdpi.com

Table 1: Inhibitory Concentrations (IC₅₀) of Fluorinated Benzofuran Derivatives on Inflammatory Mediators

| Inflammatory Mediator | IC₅₀ Range (µM) |

|---|---|

| Interleukin-6 | 1.2 - 9.04 mdpi.comnih.gov |

| Chemokine (C-C) Ligand 2 | 1.5 - 19.3 mdpi.comnih.gov |

| Nitric Oxide | 2.4 - 5.2 mdpi.comnih.gov |

| Prostaglandin E₂ | 1.1 - 20.5 mdpi.comnih.gov |

Enzyme Inhibitors (e.g., Acetylcholinesterase Inhibitors)

The benzofuran scaffold is a key structural element in the design of various enzyme inhibitors, with a notable focus on cholinesterases for the potential treatment of Alzheimer's disease. mdpi.comresearchgate.net Alzheimer's disease is associated with a decline in acetylcholine levels, and inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. mdpi.com

Derivatives of 2-arylbenzofuran have been identified as potent and selective inhibitors of BChE. mdpi.com In one study, several such derivatives showed stronger BChE-inhibitory activity than the positive control, galantamine, while exhibiting weak or no activity against AChE. mdpi.com The most potent compound, Cathafuran C, was found to inhibit BChE in a competitive manner. mdpi.com The isocyanate group present in this compound is a reactive moiety that can form stable carbamate (B1207046) linkages by reacting with amino groups on proteins. This covalent binding interaction presents a mechanism through which the compound could act as an enzyme inhibitor.

In addition to cholinesterases, the 2,3-dihydro-5-benzofuranol ring system has been investigated as a template for designing inhibitors of leukotriene biosynthesis. nih.gov These compounds act as antioxidant-based inhibitors of 5-lipoxygenase, a key enzyme in the formation of leukotrienes, which are implicated in asthma and inflammation. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Benzofuran Derivatives

| Compound Type | Target Enzyme | Activity Range (IC₅₀ µM) |

|---|---|---|

| 2-Arylbenzofuran Derivatives | Butyrylcholinesterase (BChE) | 2.5 - 32.8 mdpi.com |

| Prenylated Benzofuranone | Butyrylcholinesterase (BChE) | 45.5 mdpi.com |

| Ring-opening Benzofuran Derivative | Butyrylcholinesterase (BChE) | 61.0 mdpi.com |

Cannabinoid Receptor Agonists

The 2,3-dihydro-1-benzofuran framework has been successfully utilized to develop potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov The CB2 receptor is a component of the endogenous cannabinoid system and is considered an emerging target for treating neuropathic pain due to its role in immunomodulation and suppression of neuroinflammation. nih.gov

In an effort to improve the drug-like properties of a previously discovered series of N-alkyl-isatin acylhydrazone CB2 agonists, researchers designed and synthesized a new series based on the 2,3-dihydro-1-benzofuran scaffold. nih.govnih.gov This design was based on the hypothesis that the benzofuran scaffold could mimic the isatin scaffold of the earlier compounds. nih.gov The resulting derivatives proved to be potent and selective CB2 agonists. nih.govnih.gov

For the most selective compound in the series, MDA7, enantiomer separation was performed, revealing that the S enantiomer was the active one. nih.gov Further optimization led to the identification of compounds MDA42 and MDA39 as the most potent at the CB2 receptor. nih.gov When tested in an animal model of neuropathic pain, MDA42 demonstrated significant activity, comparable to that of MDA7. nih.gov

Neuroprotective Agents

The benzofuran ring system is a core feature in various compounds that exhibit neuroprotective properties. nih.gov Derivatives of benzofuran have shown potential in protecting neuronal cells from various insults, including excitotoxicity and oxidative stress. nih.govresearchgate.net

For example, a series of novel benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.gov Among these, one compound with a methyl substitution at the R2 position demonstrated the most potent and efficacious neuroprotective action, with an effect almost comparable to the well-known NMDA antagonist memantine. nih.govresearchgate.net Another derivative, with a hydroxyl substitution at the R3 position, also showed significant anti-excitotoxic effects. researchgate.net

The mechanism of neuroprotection for some benzofuran compounds is linked to their antioxidant properties. nih.gov They have been shown to scavenge free radicals and inhibit lipid peroxidation in brain tissue, which are critical processes in many neurodegenerative diseases. nih.govresearchgate.net The 2,3-dihydro-1-benzofuran-5-ol structure, in particular, has been studied as an analogue of alpha-tocopherol for its ability to inhibit lipid autoxidation and protect against central nervous system trauma in animal models. nih.gov

Prodrug Strategies Utilizing the Isocyanate Group

The isocyanate group is a highly reactive functional group that can be strategically employed in the design of prodrugs. A prodrug is an inactive or less active compound that is converted into a pharmacologically active agent within the body. This strategy is often used to overcome undesirable properties of a parent drug, such as poor solubility, instability, or lack of targeting.

The electrophilic nature of the isocyanate group in this compound allows it to react with a variety of nucleophilic groups found in biological systems or on carrier molecules, including amines, alcohols, and thiols. nih.govacs.org These reactions lead to the formation of ureas, carbamates, and S-thiocarbamates, respectively. nih.govacs.org By covalently attaching a drug molecule to a carrier via one of these linkages, a prodrug can be created. The stability of these linkages can be tuned; for instance, while many carbamates are stable under biological conditions, phenolic carbamates have been utilized as cleavable linkers in prodrugs. nih.govacs.org

This approach allows for the modification of a drug's physicochemical properties. For instance, attaching a hydrophilic moiety like polyethylene glycol (PEG) via an isocyanate-derived linkage can increase a drug's water solubility and prolong its half-life in circulation. nih.gov Conversely, attaching a lipophilic group like a long alkyl chain can enhance permeation across biological membranes. nih.gov This amphiphilic design can also lead to self-assembling prodrug nanoparticles, which can improve drug loading and delivery to target sites like tumors through the enhanced permeability and retention (EPR) effect. nih.gov

Computational Medicinal Chemistry and Ligand-Steered Modeling

Computational techniques are integral to modern drug discovery and have been applied to understand and optimize derivatives of the benzofuran scaffold. These methods allow for the prediction and analysis of interactions between a potential drug molecule and its biological target at an atomic level.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to study the interaction between a ligand, such as a benzofuran derivative, and the active site of a target protein or receptor. nih.govnih.gov For instance, molecular docking studies on benzofuran-1,2,3-triazole hybrids have been used to investigate their binding energies and interactions with the epidermal growth factor receptor (EGFR), a target in lung cancer. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of more potent inhibitors. nih.gov

Molecular dynamics (MD) simulations provide further insight by simulating the movement of atoms and molecules over time. This technique can assess the stability of a ligand-receptor complex identified through docking. mdpi.comnih.gov For example, MD simulations were used to evaluate the stability of the complex formed between the BChE inhibitor Cathafuran C and the enzyme, confirming that the docked conformation remained stable over the simulation period. mdpi.com

In cases where the crystal structure of a target receptor in its active state is unavailable, as is common for G-protein-coupled receptors (GPCRs) like the CB2 receptor, more advanced techniques such as ligand-steered modeling are employed. nih.gov This method uses known ligands to help shape and optimize the binding site of a homology-modeled receptor. This approach was successfully used to identify a putative binding mode for the 2,3-dihydro-1-benzofuran class of CB2 agonists, helping to explain the structure-activity relationship (SAR) data observed for this series of compounds. nih.gov

Quantitative Structure-Activity Relationships (QSAR)